

Application Note: Quantitative Analysis of 4-Methoxy-3-nitrobenzonitrile

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Compound of Interest

Compound Name: **4-Methoxy-3-nitrobenzonitrile**

Cat. No.: **B1305115**

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Abstract

This comprehensive guide provides detailed analytical methodologies for the precise quantification of **4-Methoxy-3-nitrobenzonitrile**, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering robust and validated approaches using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. This document emphasizes the scientific principles behind the methodologies, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of 4-Methoxy-3-nitrobenzonitrile Quantification

4-Methoxy-3-nitrobenzonitrile (CAS 33224-23-6) is an aromatic compound characterized by a benzene ring substituted with a methoxy (-OCH₃), a nitro (-NO₂), and a cyano (-C≡N) group. [1] Its molecular structure makes it a valuable precursor in organic synthesis. The accurate determination of its purity and concentration in various matrices is paramount for ensuring the quality, efficacy, and safety of downstream products. This application note details reliable analytical methods for its quantification, addressing the need for precise and accurate measurements in research and industrial settings.

Physicochemical Properties of 4-Methoxy-3-nitrobenzonitrile

A thorough understanding of the analyte's properties is crucial for developing effective analytical methods.

Property	Value	Source
Molecular Formula	C ₈ H ₆ N ₂ O ₃	[1] [2] [3]
Molecular Weight	178.15 g/mol	[3]
Appearance	Pale yellow to light brown solid	[1]
Solubility	Soluble in organic solvents like ethanol and acetone; limited solubility in water.	[1]

Principles of Analysis

The selection of an analytical technique is dictated by the analyte's properties and the analytical requirements, such as sensitivity, selectivity, and sample matrix.

- High-Performance Liquid Chromatography (HPLC): As a non-volatile and moderately polar compound, **4-Methoxy-3-nitrobenzonitrile** is well-suited for reverse-phase HPLC.[\[1\]](#)[\[4\]](#) This technique separates compounds based on their partitioning between a nonpolar stationary phase and a polar mobile phase. The presence of chromophores (nitro and phenyl groups) allows for sensitive detection using a UV detector.
- Gas Chromatography-Mass Spectrometry (GC-MS): Although less common for this type of analyte without derivatization due to its polarity, GC-MS can be employed. It offers high sensitivity and specificity, with the mass spectrometer providing definitive identification based on the molecule's mass-to-charge ratio and fragmentation pattern.
- UV-Vis Spectrophotometry: This technique offers a rapid and straightforward method for quantifying the analyte in simple, uncontaminated solutions.[\[5\]](#)[\[6\]](#) It relies on the principle

that the analyte absorbs light in the UV-Vis spectrum, and the absorbance is directly proportional to its concentration (Beer-Lambert Law).

Detailed Analytical Protocols

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes a reverse-phase HPLC method for the accurate quantification of **4-Methoxy-3-nitrobenzonitrile**.

4.1.1. Scope This method is applicable for the determination of the purity of **4-Methoxy-3-nitrobenzonitrile** raw material and its quantification in simple matrices.

4.1.2. Apparatus and Consumables

- HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
- C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Acetonitrile (HPLC grade).
- Water (HPLC grade).
- Methanol (HPLC grade).
- Syringe filters (0.45 μ m, PTFE or nylon).
- Autosampler vials.

4.1.3. Reagents and Standards Preparation

- **Mobile Phase:** A mixture of acetonitrile and water is commonly used for the separation of nitroaromatic compounds.^{[4][7]} An isocratic elution with Acetonitrile:Water (60:40, v/v) is a good starting point. The mobile phase should be degassed before use.

- Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of **4-Methoxy-3-nitrobenzonitrile** reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
- Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

4.1.4. Sample Preparation

- Accurately weigh a known amount of the sample and dissolve it in methanol to achieve a theoretical concentration within the calibration range.
- Filter the solution through a 0.45 µm syringe filter into an autosampler vial.[3][8]

4.1.5. Instrumental Analysis

HPLC Operating Conditions

Parameter	Condition
Column	C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile:Water (60:40, v/v)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection Wavelength	254 nm (or λ_{max} determined by PDA)
Run Time	10 minutes

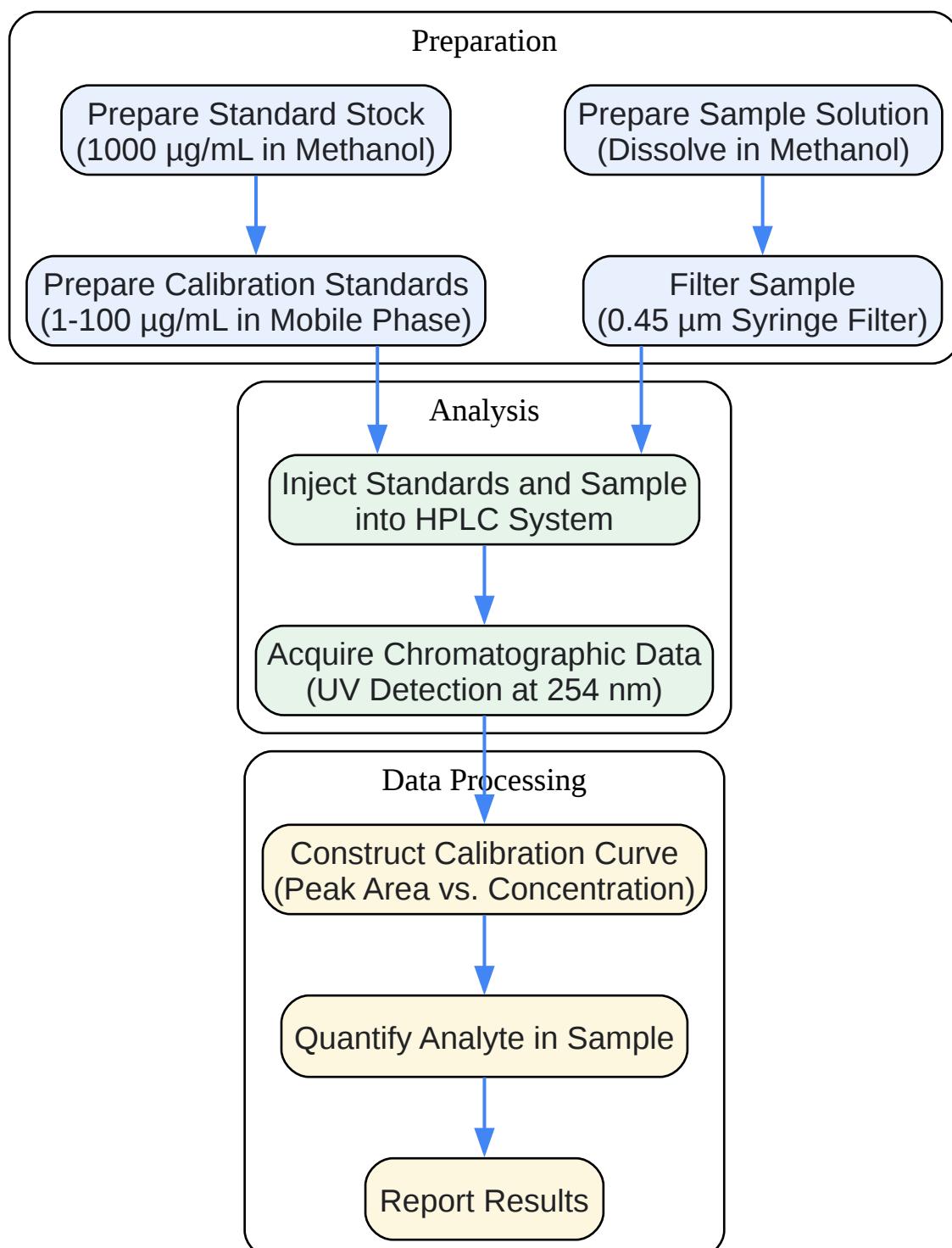
4.1.6. Calibration and Data Analysis

- Inject the calibration standards and the sample solution into the HPLC system.
- Construct a calibration curve by plotting the peak area of **4-Methoxy-3-nitrobenzonitrile** against the concentration of the standards.

- Determine the concentration of the analyte in the sample solution from the calibration curve using linear regression.
- Calculate the purity or concentration of **4-Methoxy-3-nitrobenzonitrile** in the original sample.

4.1.7. Method Validation The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[\[2\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

4.1.8. Experimental Workflow Diagram

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Caption: Workflow for HPLC-UV analysis of **4-Methoxy-3-nitrobenzonitrile**.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a sensitive and specific method for the quantification of **4-Methoxy-3-nitrobenzonitrile**.

4.2.1. Scope This method is suitable for the trace analysis of **4-Methoxy-3-nitrobenzonitrile** in complex matrices, where high selectivity is required.

4.2.2. Apparatus and Consumables

- GC-MS system with an autosampler.
- Capillary GC column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 μ m film thickness).
- Ethyl acetate (GC grade).
- Helium (carrier gas, high purity).
- Syringe filters (0.45 μ m, PTFE).
- GC vials with inserts.

4.2.3. Reagents and Standards Preparation

- Standard Stock Solution (1000 μ g/mL): Accurately weigh 100 mg of **4-Methoxy-3-nitrobenzonitrile** reference standard and dissolve it in 100 mL of ethyl acetate in a volumetric flask.
- Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 μ g/mL) by diluting the stock solution with ethyl acetate.

4.2.4. Sample Preparation

- Dissolve a known amount of the sample in ethyl acetate to a concentration within the calibration range. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.

- Filter the final solution through a 0.45 µm syringe filter into a GC vial.

4.2.5. Instrumental Analysis

GC-MS Operating Conditions

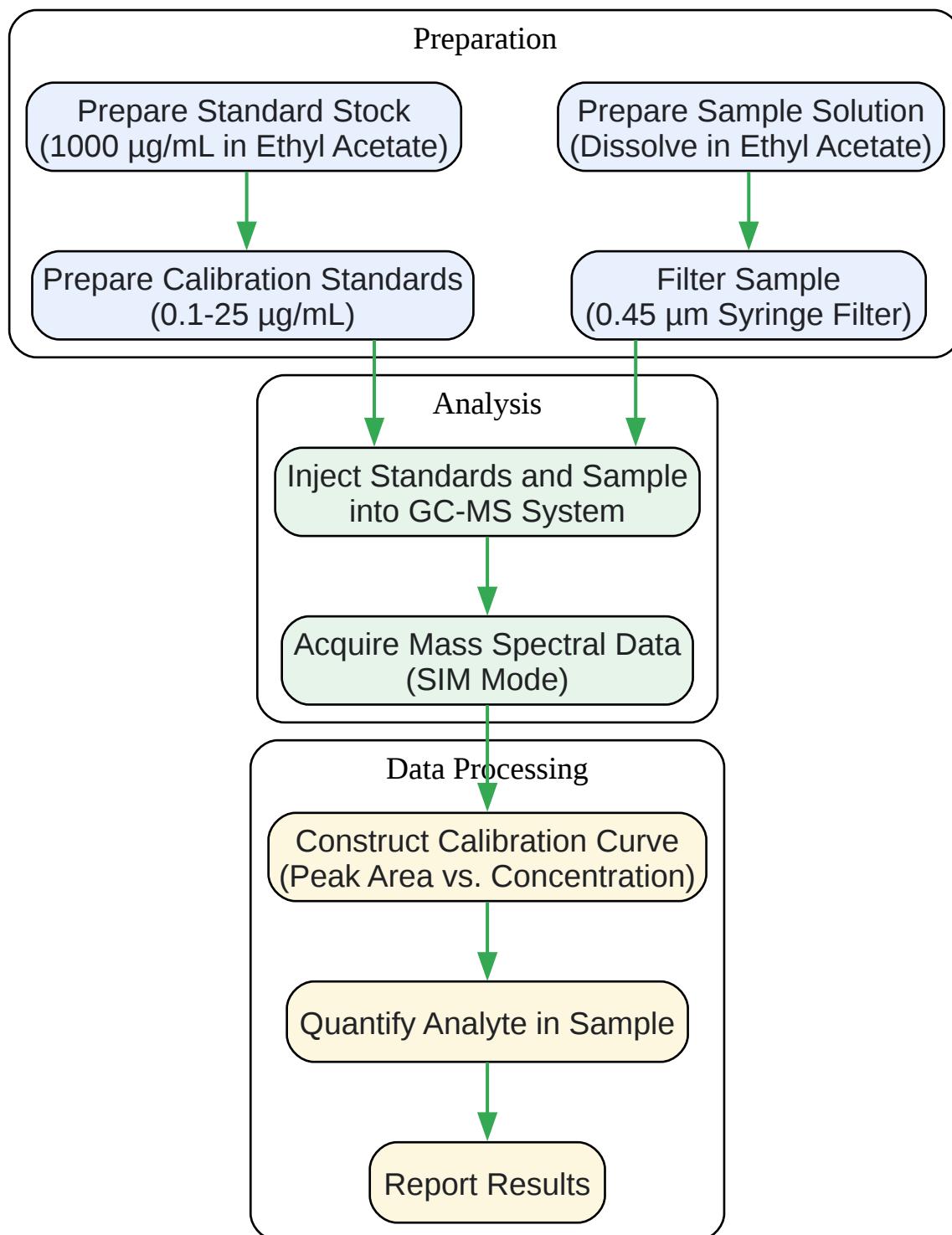
Parameter	Condition
Column	DB-5ms (30 m x 0.25 mm ID, 0.25 µm)
Inlet Temperature	250 °C
Injection Volume	1 µL (Splitless)
Carrier Gas	Helium at 1.0 mL/min
Oven Program	100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
Transfer Line Temp.	280 °C
Ion Source Temp.	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
MS Acquisition	Selected Ion Monitoring (SIM)
Quantifier Ion	m/z 178 (M ⁺)
Qualifier Ions	m/z 148, 132, 102

Note: The quantifier and qualifier ions are theoretical and should be confirmed by analyzing a standard in full scan mode.

4.2.6. Calibration and Data Analysis

- Inject the calibration standards and sample extracts.
- Generate a calibration curve by plotting the peak area of the quantifier ion against the concentration.
- Quantify the analyte in the samples using the calibration curve.

4.2.7. Experimental Workflow Diagram

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